molecular formula C11H10BrN B2991346 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-88-5

6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B2991346
CAS No.: 327021-88-5
M. Wt: 236.112
InChI Key: JCEVVEDOCLAFTJ-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a brominated derivative of tetrahydrocyclopenta[b]indole, a compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the bromination of tetrahydrocyclopenta[b]indole. This can be achieved through electrophilic aromatic substitution reactions, where bromine acts as the electrophile. The reaction conditions usually require a solvent such as dichloromethane or acetonitrile, and a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield reduced derivatives such as 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of biological processes and the development of new drugs.

  • Medicine: The compound's potential pharmacological properties make it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and microbial infections.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is similar to other brominated indoles and tetrahydrocyclopenta[b]indoles. Some similar compounds include:

  • 6-Bromoindole

  • 6-Bromotetrahydrocyclopenta[b]indole

  • 1,2,3,4-Tetrahydrocyclopenta[b]indole

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEVVEDOCLAFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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